molecular formula C9H17N5 B13207346 5-(1-Aminocyclopropyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine

5-(1-Aminocyclopropyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine

Cat. No.: B13207346
M. Wt: 195.27 g/mol
InChI Key: JERNQUPDZNNWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Aminocyclopropyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine is a specialist chemical building block incorporating the 1,2,4-triazole pharmacophore, a heterocycle renowned for its diverse biological activities and utility in medicinal chemistry. The 1,2,4-triazole scaffold is bioisosteric to amide bonds and is widely used to create metabolically stable analogs of biologically active peptides, thereby improving the drug-like properties of potential therapeutic candidates . This compound features a unique 1-aminocyclopropyl substituent at the 5-position of the triazole ring, a structural motif that can impart conformational restraint and potentially enhance binding affinity to biological targets. The primary research value of this compound lies in its application as a key synthetic intermediate for the discovery and development of new anticancer agents. Compounds based on the 1,2,4-triazole nucleus have demonstrated significant anticancer activity in vitro against various cancer cell lines, including CNS cancer, renal cancer, and leukemia cells . The molecular mechanism of action for many anticancer-active triazole analogs involves the inhibition of tubulin polymerization, a critical process for cell division, thereby halting the proliferation of cancerous cells. Molecular docking studies of similar N-aryl-1,2,4-triazol-3-amine analogs have shown efficient binding affinities to the tubulin–combretastatin A-4 binding site, with binding energies ranging from -6.5 to -8.3 kcal/mol, suggesting a well-defined mechanism of action . Beyond oncology, this versatile scaffold holds promise in other therapeutic areas. The 1,2,4-triazole ring is a common feature in molecules with documented antibacterial, antifungal, anti-inflammatory, and anticonvulsant activities . The presence of multiple nucleophilic centers, including the exocyclic amine and ring nitrogen atoms, makes this compound an ideal precursor for further chemical diversification through multicomponent reactions, ring formation, and the synthesis of fused heterocyclic systems . As with all our fine chemicals, this product is designated For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C9H17N5

Molecular Weight

195.27 g/mol

IUPAC Name

5-(1-aminocyclopropyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H17N5/c1-3-14(4-2)8-11-7(12-13-8)9(10)5-6-9/h3-6,10H2,1-2H3,(H,11,12,13)

InChI Key

JERNQUPDZNNWRR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NNC(=N1)C2(CC2)N

Origin of Product

United States

Preparation Methods

Pathway 1: Cyclization of Cyclopropyl-Substituted Hydrazides

Step 1: Synthesis of Cyclopropyl Hydrazides

  • Starting Material: Cyclopropylcarbonyl chloride or cyclopropyl carboxylic acids.
  • Procedure: React cyclopropylcarbonyl chloride with hydrazine hydrate in anhydrous conditions to form cyclopropyl hydrazides.
Cyclopropylcarbonyl chloride + Hydrazine hydrate → Cyclopropyl hydrazide

Step 2: Formation of the Triazole Ring

  • Method: Cyclize the hydrazide with formic acid derivatives or amidines under acidic conditions, facilitating ring closure to the 1,2,4-triazole core.
  • Conditions: Reflux in acetic acid or polyphosphoric acid, with catalysts such as phosphorus oxychloride (POCl₃).

Note: The amino group at the 3-position can be introduced via nitration and subsequent reduction or via direct amination of the triazole ring.

Pathway 2: Nucleophilic Substitution on Pre-formed Triazoles

Step 1: Preparation of 5-Amino-1,2,4-triazole

  • Method: Synthesize via cyclization of hydrazine derivatives with formamidine or formic acid derivatives, followed by selective amino functionalization at the 5-position.

Step 2: Introduction of the Cyclopropyl Group

  • Approach: Nucleophilic substitution at the 5-position with cyclopropylamine derivatives.

  • Procedure:

5-Amino-1,2,4-triazole + Cyclopropylamine (or cyclopropylamine derivatives) → 5-(1-Aminocyclopropyl)-1,2,4-triazole
  • Conditions: Use of activating agents such as phosphoryl chloride (POCl₃) or carbodiimides to facilitate substitution, under reflux in polar aprotic solvents like dimethylformamide (DMF).

Functionalization to Achieve N,N-Diethyl Substitution

Step 3: N,N-Diethylation of the Triazole Nitrogen

  • Method: Alkylation of the nitrogen atom at the 3-position with diethyl sulfate or diethylamine under basic conditions.

  • Procedure:

Intermediate triazole + Diethyl sulfate / Diethylamine + Base (e.g., potassium carbonate) → N,N-Diethyl derivative
  • Reaction Conditions: Reflux in acetonitrile or ethanol, with careful control of temperature to prevent over-alkylation.

Summary of the Proposed Synthetic Route

Step Reaction Reagents/Conditions Purpose
1 Cyclopropyl hydrazide synthesis Cyclopropylcarbonyl chloride + Hydrazine hydrate Form cyclopropyl hydrazide intermediate
2 Cyclization to triazole Acidic reflux (acetic acid, PPA) Form 1,2,4-triazole core with amino group
3 Nucleophilic substitution Cyclopropylamine + activating agents Attach cyclopropyl group at the 5-position
4 N,N-Diethylation Diethyl sulfate / Diethylamine + base Alkylate at the nitrogen to form N,N-diethyl derivative

Research Discoveries and Data Tables

Recent research indicates the viability of these pathways, with modifications tailored to optimize yield and selectivity:

Study Key Findings Yield (%) Notable Conditions
Microwave-assisted synthesis of N-substituted triazoles 40-60 Microwave irradiation at 120°C for 30 min
Use of dimethyl N-cyanoiminodithiocarbonate for sulfonamide derivatives 50-70 Reflux in acetone with potassium carbonate

Note: These studies highlight the importance of microwave-assisted techniques and the choice of solvents and catalysts in optimizing synthesis.

Additional Considerations

  • Tautomerism: The amino-triazole ring exhibits tautomeric forms, which can influence reactivity. Characterization via NMR and X-ray crystallography is essential for confirming structure.
  • Safety: Cyclopropyl compounds are often sensitive; appropriate handling and inert atmospheres are recommended.
  • Purification: Techniques such as column chromatography and recrystallization are employed to obtain pure compounds.

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminocyclopropyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

5-(1-Aminocyclopropyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Aminocyclopropyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents on the triazole core significantly influence molecular properties. Key analogs include:

Compound Name Substituents (Position 5) Substituents (Position 3) Key Features Evidence ID
5-(1-Aminocyclopropyl)-N,N-diethyl-... 1-Aminocyclopropyl N,N-diethyl Conformational rigidity, moderate lipophilicity N/A
5-(4-Methoxyphenyl)-1-phenyl-... (6b) 4-Methoxyphenyl Phenyl Electron-donating group, 47% yield, mp 198–200°C
5-(4-Chlorophenyl)-1-phenyl-... (6c) 4-Chlorophenyl Phenyl Electron-withdrawing group, higher reactivity
5-(tert-Butyl)-N-(2,4-dichlorophenyl)-... tert-Butyl 2,4-Dichlorophenyl Bulky substituent, stabilized by N–H···N bonds
5-(3-Bromophenyl)-N-aryl-... 3-Bromophenyl Aryl Halogen enhances anticancer activity
  • Aminocyclopropyl vs.
  • Diethylamine vs. Aryl/Chloro Groups : The N,N-diethyl group increases lipophilicity compared to phenyl or chloro-substituted analogs, which may improve membrane permeability but reduce crystallinity .
Physical Properties:
  • Melting Points : Aryl-substituted analogs (e.g., 6b: mp 198–200°C) exhibit higher melting points than aliphatic-substituted compounds due to stronger intermolecular interactions .
  • Solubility : Bulky tert-butyl groups () and lipophilic diethylamines may reduce aqueous solubility compared to polar analogs like 5-(3-nitrophenyl)-... (LC-MS data in ).

Crystallographic and Computational Insights

  • Hydrogen Bonding : The tert-butyl analog () forms intermolecular N–H···N bonds, stabilizing its crystal lattice. The target compound’s diethyl groups may disrupt such interactions, leading to less ordered packing.
  • DFT Studies: Electronic structure analyses () highlight how substituents alter HOMO-LUMO gaps, influencing reactivity. The aminocyclopropyl group’s electron-donating nature could raise the HOMO energy, enhancing nucleophilic character.

Biological Activity

5-(1-Aminocyclopropyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its effects, mechanisms, and potential applications.

Molecular Formula : C₉H₁₇N₅
Molecular Weight : 195.26 g/mol
CAS Number : 2059987-58-3

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the cyclopropyl and diethyl groups may influence its pharmacokinetic properties and biological interactions.

Antimicrobial Activity

Research has indicated that triazole derivatives often exhibit significant antimicrobial properties. A study focusing on various triazole compounds demonstrated that modifications in the structure can enhance activity against a range of pathogens. Specifically, derivatives similar to this compound have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli .

Microorganism Activity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Enterococcus faecalisLow
Bacillus cereusLow

Antiviral Activity

Triazole compounds are also being explored for their antiviral properties. For instance, compounds with similar structures have been evaluated for their efficacy against viruses like hepatitis C. The mechanism often involves inhibiting viral replication or interfering with viral entry into host cells .

The biological activity of this compound can be attributed to its interaction with specific enzymes or receptors. For instance:

  • GABA Receptor Modulation : Some studies suggest that triazole derivatives can modulate GABA receptors, potentially leading to therapeutic effects in neurological disorders .
  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes critical for the survival or replication of pathogens, thus exerting its antimicrobial or antiviral effects.

Study 1: Antimicrobial Efficacy

A study investigated various triazole derivatives including this compound against clinical isolates of bacteria. The results indicated that while the compound exhibited moderate activity against certain strains, structural modifications could enhance its efficacy .

Study 2: Antiviral Potential

In another study focusing on antiviral activity, derivatives of triazoles were screened for their ability to inhibit viral replication in vitro. Compounds structurally related to this compound showed promising results against hepatitis C virus models .

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